1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
Description
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with two methoxy groups at positions 6 and 5. The ethanone moiety at position 2 of the isoquinoline is further functionalized with a 1H-pyrazole group. This structural motif is significant in medicinal chemistry due to the tetrahydroisoquinoline scaffold’s prevalence in bioactive molecules targeting neurological receptors (e.g., orexin-1 and σ2 receptors) . The compound’s molecular weight is 314.35 g/mol (calculated from its formula: C₁₇H₂₀N₂O₃), and it is available commercially with >90% purity .
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-8-12-4-7-18(10-13(12)9-15(14)22-2)16(20)11-19-6-3-5-17-19/h3,5-6,8-9H,4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTQWIHVKQFLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through Pictet-Spengler cyclization.
Introduction of the Pyrazole Group: The pyrazole ring can be synthesized separately and then coupled to the isoquinoline derivative through a nucleophilic substitution reaction.
Final Coupling: The final step involves the coupling of the two moieties under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant antioxidant properties. Studies have shown that derivatives can effectively scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases. For example, similar compounds have been reported to reduce oxidative damage in cellular models, suggesting therapeutic applications in neurodegenerative disorders where oxidative stress is a key factor .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through various in vitro assays. In one study, derivatives demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions .
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings. The presence of the pyrazole ring is believed to enhance its interaction with microbial targets .
Case Study 1: Neuroprotective Effects
In a study published by the Royal Society of Chemistry, researchers investigated the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to untreated controls. This highlights their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of similar compounds derived from tetrahydroisoquinoline. The research demonstrated that these compounds inhibited the expression of cyclooxygenase enzymes and reduced the production of inflammatory mediators in macrophage cell lines. This suggests their utility in developing anti-inflammatory drugs for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The specific pathways involved would depend on the biological context and the target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Impact on Bioactivity : The target compound’s pyrazole group differentiates it from analogues like 30 (N-benzylacetamide) and 15 (indole-alkyl), which exhibit affinity for orexin-1 and σ2 receptors, respectively. Pyrazole’s electron-rich nature may enhance interactions with polar binding pockets in undiscovered targets .
- Synthetic Accessibility: Analogues with simple alkylation (e.g., 30) achieve higher yields (76–82%) compared to multi-step heterocyclic couplings (e.g., thienopyrimidinone in ), which are more synthetically challenging .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 1.8 | 0.12 | 0 | 5 |
| N-Benzyl-2-(6,7-dimethoxy-THIQ-2-yl)acetamide (30) | 3.2 | 0.03 | 1 | 6 |
| 1-(Perfluorophenyl)-2-(benzoimidazotriazol-4-yl)ethan-1-one | 2.5 | 0.08 | 0 | 7 |
Analysis:
- The target compound’s lower logP (1.8 vs. This is attributed to the pyrazole group’s polarity compared to the lipophilic benzylacetamide in 30 .
- All analogues lack hydrogen bond donors, limiting passive diffusion but favoring target-specific binding.
Biological Activity
The compound 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a novel synthetic derivative that combines features from both tetrahydroisoquinoline and pyrazole moieties. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.41 g/mol. The compound features a tetrahydroisoquinoline core substituted with a pyrazole group, which is known to influence pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds with similar structures often interact with specific biological targets such as receptors and enzymes. The sigma-2 receptor is a prominent target for tetrahydroisoquinoline derivatives. This receptor is implicated in various physiological processes including cell proliferation and apoptosis, making it a significant focus for cancer research.
Anticancer Potential
Studies have shown that tetrahydroisoquinoline derivatives exhibit anticancer properties. The compound under investigation may inhibit tumor growth by modulating sigma-2 receptor activity, which has been linked to cancer therapeutics.
Neuroprotective Effects
Preliminary studies suggest that derivatives of tetrahydroisoquinoline can provide neuroprotection. For instance, compounds similar to this one have demonstrated efficacy in models of neurodegeneration, potentially through antioxidant mechanisms and modulation of neurotransmitter systems .
Analgesic and Anti-inflammatory Properties
The compound has been evaluated for its analgesic and anti-inflammatory effects in animal models. Research indicates that certain analogs exhibit significant pain relief comparable to standard analgesics, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
Study 1: Anticancer Activity
In a study assessing the anticancer potential of tetrahydroisoquinoline derivatives, researchers found that the compound significantly reduced tumor size in xenograft models. The mechanism was linked to the induction of apoptosis in cancer cells through sigma-2 receptor activation .
Study 2: Neuroprotection
A separate investigation into neuroprotective effects showed that the compound could mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. This effect was associated with increased levels of endogenous antioxidants and decreased markers of cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor with a pyrazole-containing acetyl group. Key steps include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation or nucleophilic substitution under inert atmospheres to prevent oxidation (critical for pyrazole stability) .
- Solvent systems : Ethanol or DMF under reflux (e.g., 4–6 hours at 80–100°C) to ensure complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/DMF mixtures to isolate the pure product .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify methoxy groups (δ ~3.8–4.0 ppm), tetrahydroisoquinoline protons, and pyrazole aromatic signals .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the core structure .
- X-ray crystallography : Single-crystal analysis (using SHELX software ) to resolve stereochemistry and validate bond angles/distances, particularly for the tetrahydroisoquinoline ring .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Inert storage : Store under argon at –20°C in amber vials to prevent hydrolysis of the ketone group or oxidation of the pyrazole ring .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved when analyzing this compound?
- Methodology :
- Cross-validation : Compare X-ray-derived bond lengths/angles with computational models (DFT calculations at B3LYP/6-31G* level) .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to account for crystal twinning, common in heterocyclic compounds .
- Complementary techniques : Pair crystallography with solid-state NMR to resolve ambiguities in hydrogen bonding or disorder .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies targeting biological activity?
- Methodology :
- Analog synthesis : Modify substituents on the pyrazole (e.g., halogenation) or tetrahydroisoquinoline (e.g., methoxy → ethoxy) to assess pharmacological effects .
- Biological assays : Use randomized block designs (e.g., 4 replicates with 5 biological replicates each) to test analogs in cell-based models (e.g., IC₅₀ determination in cancer lines) .
- Data normalization : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA) to validate SAR trends .
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Methodology :
- Controlled replication : Repeat reactions under standardized conditions (e.g., anhydrous solvents, strict temperature control) to isolate variables .
- Mechanistic probes : Use deuterated solvents (e.g., D₂O) in kinetic studies to identify rate-determining steps or intermediates .
- Multi-technique monitoring : Combine in-situ IR spectroscopy with TLC/HPLC to track reaction progress and identify side products .
Q. What strategies are effective for evaluating environmental stability and degradation pathways?
- Methodology :
- Abiotic degradation studies : Expose the compound to UV light (simulated sunlight) and aqueous solutions (pH 3–10) to mimic environmental conditions. Analyze degradation products via LC-MS/MS .
- QSAR modeling : Predict hydrolysis/oxidation susceptibility using software like EPI Suite, validated with experimental half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
